Product packaging for Vernakalant-d6 Hydrochloride(Cat. No.:CAS No. 866455-16-5)

Vernakalant-d6 Hydrochloride

Cat. No.: B1148311
CAS No.: 866455-16-5
M. Wt: 391.96
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Antiarrhythmic Agent Research and Atrial Fibrillation Electrophysiology

Atrial fibrillation (AF) stands as the most prevalent cardiac arrhythmia encountered in clinical settings. nih.gov It is characterized by rapid and irregular electrical activity in the atria, which disrupts the heart's normal rhythm and impairs its pumping function. The underlying electrophysiology of AF is complex, involving reentry circuits that sustain the arrhythmia. patsnap.com Research into antiarrhythmic agents has historically focused on controlling heart rhythm, but this strategy is often limited by drug toxicity and adverse effects. nih.gov

The development of new antiarrhythmic drugs aims to enhance rhythm control with improved safety profiles. nih.gov A promising area of research involves targeting ion channels that are specific to atrial tissue. nih.gov The discovery that certain ion channels, such as those responsible for the ultrarapid delayed rectifier current (IKur) and the acetylcholine-regulated current (IK-ACh), are present in atrial but not ventricular tissue has opened the door for developing atrioselective drugs. nih.gov This selectivity is crucial as it minimizes the risk of proarrhythmic effects in the ventricles, a significant concern with many older antiarrhythmic agents. patsnap.comoup.com Vernakalant (B1244702) emerged from this targeted approach, designed to act preferentially on the ion channels governing atrial electrophysiology. nih.govpatsnap.com

Overview of Vernakalant as an Ion Channel Modulator in Cardiac Electrophysiological Studies

Vernakalant is a multi-ion channel blocking agent that primarily targets channels crucial for atrial electrical activity. patsnap.comljmu.ac.uk Its mechanism is distinguished by its effects on both potassium and sodium channels, which helps to terminate the irregular electrical activity of atrial fibrillation. patsnap.com A key feature of vernakalant is its atrial selectivity, which is partly due to the difference in resting membrane potential between atrial and ventricular cells; the more positive potential in atrial tissue, especially during AF, enhances the drug's blocking action where it is most needed. medscape.comnih.gov

Vernakalant modulates several key ion currents:

Sodium Channels (INa): It blocks voltage-gated sodium channels in a rate- and voltage-dependent manner. patsnap.comdrugbank.comahajournals.org This means its blocking effect increases with higher heart rates, making it particularly effective during the rapid rates of AF. patsnap.commedscape.com This action slows conduction and reduces the excitability of atrial cells. patsnap.com

Potassium Channels: Vernakalant blocks multiple potassium currents that are prominent in the atria:

IKur (ultra-rapid delayed rectifier current): This current, carried by Kv1.5 channels, is specific to the atria. nih.govmedscape.comnih.gov By blocking IKur, vernakalant prolongs the atrial action potential. medscape.com

Ito (transient outward current): This current is more involved in atrial than ventricular refractoriness. ljmu.ac.uknih.gov Blocking Ito further modulates the early phase of atrial repolarization. ljmu.ac.uk

While it also has a minimal blocking effect on the hERG channel (IKr), which is associated with ventricular repolarization, this action is significantly less potent than its effects on atrial channels at therapeutic concentrations. ljmu.ac.ukmedscape.comnih.gov This multi-channel, atrial-preferential action allows vernakalant to prolong the atrial refractory period and terminate AF with a reduced risk of ventricular proarrhythmia. nih.govdrugbank.com

Research Scope and Objectives for Vernakalant-d6 Hydrochloride Investigations

The primary research application for this compound is as an internal standard for the quantitative analysis of vernakalant in biological matrices. medchemexpress.comszabo-scandic.com The "d6" designation indicates that six hydrogen atoms in the vernakalant molecule have been replaced with deuterium (B1214612) atoms, specifically on the two methoxy (B1213986) groups. smolecule.compharmaffiliates.com

The main objectives for investigations utilizing this compound include:

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of vernakalant in preclinical and clinical studies. symeres.comsmolecule.com

Metabolic Pathway Identification: To aid in the study of vernakalant's metabolic pathways. symeres.comsmolecule.com The metabolism of vernakalant is known to be influenced by enzymes like CYP2D6, and using a deuterated standard helps in precisely tracking the parent drug alongside its metabolites. smolecule.com

Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of vernakalant.

Therapeutic Drug Monitoring (TDM): In a research context, to develop and validate highly accurate assays for monitoring vernakalant concentrations in patients, ensuring that drug levels are within a therapeutic window. medchemexpress.com

The use of this compound as an internal standard is crucial for generating reliable and reproducible data essential for the regulatory evaluation and scientific understanding of vernakalant. medchemexpress.com

Data Tables

Table 1: Chemical Properties of Vernakalant and its Deuterated Analog

PropertyVernakalantThis compound
Chemical Name (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol(3R)-1-[(1R,2R)-2-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride
Molecular Formula C₂₀H₃₁NO₄C₂₀H₂₆D₆ClNO₄
Molecular Weight 349.46 g/mol chemsrc.com~391.96 g/mol smolecule.com
CAS Number 794466-70-9 chemsrc.com866455-16-5 pharmaffiliates.comguidechem.com

Table 2: Ion Channel Effects of Vernakalant

Ion Channel/CurrentPrimary Subunit(s)Effect of VernakalantElectrophysiological Consequence
INa Nav1.5 drugbank.comRate-dependent block patsnap.comahajournals.orgSlows atrial conduction; reduces excitability
IKur Kv1.5 oup.comdrugbank.comBlock medscape.comahajournals.orgProlongs atrial action potential duration
Ito Kv4.3 drugbank.comnih.govBlock ljmu.ac.ukmedscape.comModulates early atrial repolarization
IK,ACh Kir3.1/3.4 nih.govBlock oup.commedscape.comContributes to prolonging atrial refractoriness
IKr hERG (Kv11.1) oup.comljmu.ac.ukMinimal block medscape.comdrugbank.comMinimal effect on ventricular repolarization at therapeutic concentrations

Properties

CAS No.

866455-16-5

Molecular Formula

C₂₀H₂₆D₆ClNO₄

Molecular Weight

391.96

Synonyms

Vernakalant bis(Methoxy-d3) Hydrochloride;  (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride;  (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride;  (1R,2R)-2-

Origin of Product

United States

Chemical Synthesis and Deuteration Strategies of Vernakalant D6 Hydrochloride

Historical and Current Synthetic Methodologies for Vernakalant (B1244702) Base Compound

The synthesis of Vernakalant, a molecule with three chiral centers, has evolved to favor efficiency and high stereochemical purity. Early routes often relied on classical resolution of racemic intermediates, which is inherently inefficient. More contemporary and efficient asymmetric syntheses have been developed to overcome these limitations. acs.org

Zinc-Amine-Promoted Etherification : The synthesis begins with the α-etherification of α-chlorocyclohexanone with an aliphatic alcohol. This reaction, which was previously challenging, is efficiently mediated by a combination of ZnCl₂ and pyrrolidine. acs.orgacs.org

Dynamic Asymmetric Transamination : This crucial step establishes the two contiguous stereocenters on the cyclohexane (B81311) ring. An enzyme, specifically a highly stereoselective transaminase (such as ATA-303, developed through directed evolution), converts a racemic α-substituted ketone intermediate into the desired chiral amine with high diastereomeric and enantiomeric excess (>99.5% ee). nih.govthieme-connect.comresearchgate.net

Pyrrolidine Ring Formation : The final heterocyclic ring is constructed through a boronic acid-catalyzed amidation to form a succinimide (B58015) intermediate, followed by an imide reduction using reagents like sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O). acs.orgthieme-connect.com This sequence efficiently yields the vernakalant base, which is then converted to the hydrochloride salt. acs.org

Principles of Deuterium (B1214612) Incorporation in Pharmaceutical Synthesis

The substitution of hydrogen (protium, ¹H) with its stable, heavier isotope deuterium (²H or D) is a strategic approach in medicinal chemistry to enhance a drug's pharmacokinetic profile. nih.gov This strategy is predicated on the Deuterium Kinetic Isotope Effect (DKIE) . researchgate.net The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. nih.govresearchgate.net

When a C-H bond is cleaved in the rate-determining step of a drug's metabolism (often mediated by cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow down the metabolic process. researchgate.netnih.gov This can lead to several potential benefits:

Reduced Formation of Toxic Metabolites : If a metabolic pathway leads to a harmful metabolite, deuteration can decrease its formation, potentially improving the drug's safety profile.

Improved Pharmacokinetic Consistency : By slowing metabolism, deuteration can sometimes lead to more predictable drug performance among patients with different metabolic rates.

Deuteration is most effective when applied to "metabolic soft spots"—positions on the molecule that are most susceptible to metabolic transformation. nih.gov

Specific Synthetic Pathways for Vernakalant-d6 Hydrochloride Preparation

This compound is specifically deuterated at the two methoxy (B1213986) groups on the phenyl ring, as indicated by its chemical name (3R)-1-{(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol Hydrochloride. The synthesis of this analog would follow the established stereoselective route for the parent compound, with a key modification to introduce the deuterated methyl groups.

The most logical synthetic approach involves the O-methylation of the corresponding catechol precursor, 3,4-dihydroxyphenylethanol, using a deuterated methylating agent. This step would be performed prior to the etherification with the cyclohexanone (B45756) derivative. The reaction would proceed as a standard Williamson ether synthesis, where the hydroxyl groups of the catechol are deprotonated with a base to form alkoxides, which then react with a deuterated methyl source.

Strategies for Site-Specific Deuteration

The preparation of Vernakalant-d6 is a clear example of site-specific deuteration. The six deuterium atoms are not randomly distributed but are precisely located on the two methyl groups of the methoxy substituents. This is achieved not by hydrogen-deuterium exchange on the final molecule, but by using a deuterated building block or reagent during the synthesis. nih.gov

The key strategy is the use of a deuterated methylating agent. Common reagents for this purpose include:

Iodomethane-d3 (CD₃I)

Dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄)

By reacting the catechol precursor with one of these reagents in the presence of a suitable base (e.g., K₂CO₃, NaH), the two -OCD₃ groups are installed with high isotopic purity. wikipedia.org This "bottom-up" approach ensures that the deuterium is incorporated only at the desired positions, leaving the rest of the molecule's C-H bonds intact. nih.gov

Stereoselective Synthesis Approaches for Chiral Centers in Deuterated Analogs

The stereochemical integrity of Vernakalant's three chiral centers is paramount to its pharmacological activity. The deuteration strategy for Vernakalant-d6 is designed to be fully compatible with the established stereoselective synthesis of the parent compound.

The critical stereochemistry-defining step—the enzymatic dynamic asymmetric transamination—is performed on the cyclohexyl portion of the molecule. nih.govthieme-connect.com The deuteration occurs on the phenyl ring's methoxy groups, a part of the molecule that is chemically and spatially distant from the chiral centers. Therefore, the introduction of deuterium at this position does not influence the stereochemical outcome of the enzymatic reaction or subsequent cyclization. The same highly selective enzymes and chiral-directing methodologies used for the non-deuterated Vernakalant are employed to ensure the final deuterated product possesses the correct (1R, 2R, 3R) configuration. researchgate.net

Purification and Isolation Techniques for Isotopic Purity

Ensuring high isotopic purity is a critical challenge in the synthesis of deuterated compounds. nih.gov While traditional purification methods like chromatography are effective for removing chemical impurities, they generally cannot separate molecules that differ only in isotopic composition (isotopologues). moravek.com Therefore, the emphasis is placed on achieving high isotopic enrichment during the synthetic reaction itself and using advanced analytical techniques to verify the final purity.

Key techniques for characterization and purity assessment include:

High-Resolution Mass Spectrometry (HRMS) : HRMS can distinguish between the deuterated product and its non-deuterated or partially deuterated counterparts based on their precise mass-to-charge ratios. It is the primary tool for quantifying the percentage of isotopic enrichment. almacgroup.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The disappearance or reduction in the signal intensity of the methoxy protons (-OCH₃) provides direct evidence of successful deuteration.

²H NMR : This technique directly observes the deuterium nuclei, confirming their presence and location within the molecule.

¹³C NMR : The signals for the deuterated methyl carbons (-CD₃) will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the -CH₃ carbons, providing further structural confirmation.

The combination of these methods allows for precise determination of both the location and the level of deuterium incorporation, ensuring the final product meets the required specifications for isotopic purity. scientificupdate.com

Research on Novel Synthetic Routes and Process Optimizations for Deuterated Vernakalant

Potential areas for research and optimization could include:

Alternative Deuterated Reagents : Investigating newer, more cost-effective, or easier-to-handle deuterated methylating agents.

Catalytic H-D Exchange Methods : While not the current method for Vernakalant-d6, research into late-stage, site-selective C-H functionalization using transition metal catalysts and a deuterium source like D₂O is an active area. mdpi.comgoogle.com If a selective catalyst could be found to exchange the methoxy hydrogens on the final Vernakalant molecule, it could potentially offer a different synthetic strategy, though controlling selectivity would be a major challenge.

Flow Chemistry : Implementing the deuterated methylation step in a continuous flow reactor could offer better control over reaction parameters, improve safety, and potentially increase yield and consistency.

Analytical Method Optimization : Developing faster and more precise analytical methods, such as advanced mass spectrometry techniques or Molecular Rotational Resonance (MRR) spectroscopy, can improve the feedback loop for process optimization by providing more accurate and rapid determination of isotopic purity. nih.govacs.org

Future research will likely focus on making the synthesis of deuterated active pharmaceutical ingredients like Vernakalant-d6 more efficient, sustainable, and economically viable.

Advanced Analytical Methodologies and Characterization of Vernakalant D6 Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Confirmation

Spectroscopic methods are indispensable for the structural verification and isotopic analysis of deuterated compounds. These techniques provide detailed information about the molecular structure and the extent and location of deuterium (B1214612) incorporation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Forms

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isotopically labeled compounds like Vernakalant-d6 Hydrochloride. Both ¹H NMR and ¹³C NMR are utilized to confirm the molecular structure and ascertain the positions of deuterium labeling.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart. However, the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to the spin-coupling with deuterium (spin I = 1), and their chemical shifts may be slightly altered. This provides further confirmation of the location of deuterium labeling. google.com

Table 1: Hypothetical ¹H NMR and ¹³C NMR Data for Vernakalant (B1244702) Hydrochloride and Expected Observations for this compound Data for Vernakalant Hydrochloride is based on publicly available information. google.com

Nucleus Vernakalant Hydrochloride Chemical Shifts (δ, ppm) Expected Observations for this compound
¹H NMR6.76-6.79 (m, 3H), 3.85 (s, 3H), 3.84 (s, 3H), 3.71-3.79 (m, 2H), 3.57-3.65 (m, 1H), 3.32-3.40 (m, 1H), 2.87-2.99 (m, 3H), 2.25-2.28 (m, 1H), 2.09-2.13 (m, 1H), 1.62-1.73 (m, 3H), 1.07-1.27 (m, 3H)The singlets at 3.85 and 3.84 ppm, corresponding to the two methoxy (B1213986) groups, would be absent or have significantly reduced intensity. Other signals would remain largely unchanged.
¹³C NMR148.55, 147.29, 131.34, 120.86, 112.51, 111.15, 78.65, 70.24, 55.81, 55.79, 55.36, 35.81, 29.86, 28.76, 23.63, 23.33The signals for the methoxy carbons (around 55.8 ppm) would exhibit a triplet splitting pattern and a slight isotopic shift. The rest of the carbon signals would be comparable to the non-deuterated standard.

Mass Spectrometry (MS) Applications for Isotope Ratio Analysis and Structural Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For deuterated compounds, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula and assessing isotopic purity. rsc.orgrsc.org

The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than that of Vernakalant Hydrochloride, corresponding to the replacement of six hydrogen atoms with six deuterium atoms. By analyzing the isotopic distribution of the molecular ion cluster, the degree of deuteration and the presence of any partially deuterated or non-deuterated species can be quantified. This is crucial for ensuring the quality of the isotopic label for its intended use as an internal standard. rsc.org

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. The fragmentation of this compound would be expected to be similar to that of the non-deuterated compound, but the fragments containing the deuterated methoxy groups will have a corresponding mass shift. This confirms that the deuterium labels are in the expected positions within the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value/Observation
Molecular FormulaC₂₀H₂₅D₆NO₄·HCl
Molecular Weight391.97 (for the free base)
[M+H]⁺ ion (HRMS)Expected m/z corresponding to C₂₀H₂₆D₆NO₄⁺, which is 6 units higher than the non-deuterated analog.
Isotopic PurityDetermined by the relative abundance of the M+6 peak compared to M+0 to M+5 peaks.
Fragmentation PatternKey fragments containing the dimethoxyphenyl moiety would show a +6 Da mass shift compared to Vernakalant Hydrochloride.

Infrared (IR) Spectroscopy for Functional Group Analysis in Deuterated Compounds

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the context of deuterated compounds, IR spectroscopy can be used to confirm the presence of C-D bonds.

The stretching vibration of a C-D bond occurs at a lower frequency (around 2100-2250 cm⁻¹) compared to a C-H bond (around 2850-3000 cm⁻¹). Therefore, the IR spectrum of this compound is expected to show characteristic absorption bands in the C-D stretching region, which would be absent in the spectrum of Vernakalant Hydrochloride. The presence of these bands provides additional evidence of successful deuteration. The rest of the IR spectrum, corresponding to other functional groups in the molecule, should remain largely unchanged. rsc.org

Chromatographic Methods for Quantitative Analysis and Impurity Profiling

Chromatographic techniques are essential for determining the purity of a pharmaceutical compound and for quantifying it in various matrices. For deuterated compounds, these methods are also used to separate and quantify any isotopic or chemical impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Deuterated Vernakalant

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds. A robust, stability-indicating HPLC method is crucial for the quality control of this compound.

Method development would typically involve screening various stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/methanol and water with buffers like phosphate (B84403) or formate) to achieve optimal separation of Vernakalant-d6 from its potential impurities and degradation products. The retention time of this compound is expected to be very similar to, but potentially slightly shorter than, that of Vernakalant Hydrochloride due to the deuterium isotope effect in reversed-phase chromatography. researchgate.netoup.com

Method validation would be performed according to ICH guidelines and would include assessment of parameters such as specificity, linearity, range, accuracy, precision, and robustness. The detector, typically a UV detector, would be set at a wavelength where Vernakalant absorbs maximally.

Table 3: Illustrative HPLC Method Parameters for the Analysis of this compound

Parameter Typical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientA time-programmed gradient of Mobile Phase B
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 278 nm
Injection Volume10 µL

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Impurities and Degradation Products

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides a highly specific and sensitive method for the identification and quantification of volatile impurities and potential degradation products in a drug substance. medistri.swiss

For this compound, GC-MS analysis would be important for detecting residual solvents from the synthesis process. The method would involve dissolving the sample in a suitable solvent and injecting it into the GC. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then provides mass spectra of the separated components, allowing for their unambiguous identification by comparison with spectral libraries.

A deuterated analyte may have a slightly shorter retention time in GC compared to its non-deuterated counterpart. nih.gov The mass spectrometer would also clearly distinguish between any volatile impurities and the deuterated drug substance itself.

Application of this compound as an Internal Standard in Bioanalytical Research

In the quantitative analysis of drugs in biological matrices, such as plasma or serum, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This compound, as a deuterated analog of Vernakalant, is an ideal internal standard for the bioanalysis of Vernakalant. Its utility stems from the fact that it is chemically identical to the analyte but has a different mass, allowing for its distinction by the mass spectrometer.

The primary role of an internal standard is to compensate for the variability that can be introduced during sample preparation and analysis. This includes variations in extraction efficiency, matrix effects (suppression or enhancement of the analyte signal by other components in the biological matrix), and instrument response. Since this compound has nearly identical physicochemical properties to Vernakalant, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This ensures that the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signals vary, leading to high accuracy and precision in the quantification of Vernakalant.

A typical bioanalytical method for Vernakalant using this compound as an internal standard would involve protein precipitation from a plasma sample, followed by separation on a reverse-phase HPLC column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method would be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Illustrative Bioanalytical Method Validation Parameters for Vernakalant using this compound as an Internal Standard

The following table represents typical data from a validated bioanalytical method. Please note that this data is representative and not from a specific study on this compound due to the lack of publicly available data.

ParameterAcceptance CriteriaIllustrative Result
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.9985
Calibration Range1 - 1000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.5% - 8.1%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.2% - 9.5%
Intra-day Accuracy (%RE) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)-4.7% to 7.3%
Recovery (%) Consistent and reproducible85.2% ± 4.1%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%6.7%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change within ±15%Within acceptable limits

CV: Coefficient of Variation, RE: Relative Error, LLOQ: Lower Limit of Quantification, IS: Internal Standard

Research on the Physicochemical Stability of Deuterated Vernakalant Analogs

The substitution of hydrogen with deuterium can influence the physicochemical properties of a drug molecule, including its stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. acs.orgalfa-chemistry.com This increased bond strength can lead to enhanced metabolic stability by slowing down metabolic reactions that involve the cleavage of a C-H bond. acs.orgalfa-chemistry.com

To ensure the quality, safety, and efficacy of a drug product, regulatory agencies require comprehensive stability testing. For a deuterated compound like this compound, this would involve forced degradation studies to identify potential degradation products and establish the degradation pathways. These studies are crucial for developing stability-indicating analytical methods.

Forced degradation studies typically expose the drug substance to various stress conditions more severe than those it would encounter during storage. These conditions include:

Acidic and Basic Hydrolysis: To evaluate stability in acidic and basic environments.

Oxidation: To assess susceptibility to oxidative degradation, often using hydrogen peroxide.

Thermal Stress: To investigate the effect of high temperatures.

Photostability: To determine the impact of light exposure.

The degradation products formed under these conditions are then separated and identified using techniques such as HPLC with UV detection and LC-MS/MS. A stability-indicating method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate the API from its degradation products.

Illustrative Forced Degradation Study Results for a Deuterated Vernakalant Analog

The following table provides a hypothetical summary of forced degradation study results. This data is for illustrative purposes only, as specific stability studies on deuterated Vernakalant analogs are not publicly available.

Stress ConditionConditions% DegradationMajor Degradation Products Identified
Acid Hydrolysis 0.1 N HCl, 60°C, 24h~12%Hydrolytic degradant 1 (HD1)
Base Hydrolysis 0.1 N NaOH, 60°C, 12h~18%Hydrolytic degradant 2 (HD2)
Oxidative 3% H₂O₂, RT, 8h~25%Oxidative degradant 1 (OD1), Oxidative degradant 2 (OD2)
Thermal 80°C, 48h~5%Thermal degradant 1 (TD1)
Photolytic ICH photostability chamber~8%Photolytic degradant 1 (PD1)

Pharmacological Research and Molecular Mechanisms of Action of Vernakalant D6

Detailed Investigation of Ion Channel Modulation by Vernakalant (B1244702) and its Deuterated Analog

Vernakalant exerts its antiarrhythmic effects by blocking several ion channels involved in the cardiac action potential, with a notable preference for channels highly expressed in the atria. nih.gov This atrial-selective action is a cornerstone of its pharmacological design, aiming to modify atrial electrophysiology with minimal impact on ventricular function. drugbank.comnih.gov The primary targets include specific potassium channels and voltage-gated sodium channels. patsnap.com

Vernakalant demonstrates significant interaction with two key atrial-selective potassium currents: the ultra-rapid delayed rectifier potassium current (IKur) and the transient outward potassium current (Ito).

IKur (Ultra-rapid delayed rectifier potassium current): This current, encoded by the Kv1.5 channel, is predominantly expressed in the atria and plays a crucial role in the early phase of atrial repolarization. youtube.comnih.gov Vernakalant is an inhibitor of the IKur current. youtube.comresearchgate.net By blocking these channels, it prolongs the atrial action potential duration. patsnap.com This action is particularly noted for its effectiveness at high stimulation frequencies, which is relevant during atrial fibrillation. nih.gov

Ito (Transient outward potassium current): The Ito current, mediated by channels such as Kv4.3, contributes to the initial rapid repolarization phase of the action potential. drugbank.com This current is more prominent in atrial than in ventricular tissue. patsnap.com Vernakalant blocks Ito, an action that further contributes to the elevation of the action potential plateau and prolongation of atrial refractoriness. drugbank.comnih.govnih.gov

The combined blockade of IKur and Ito is a primary mechanism behind Vernakalant's atrial-selective effect, leading to a lengthening of the atrial refractory period with limited impact on ventricular repolarization. patsnap.comnih.gov

Table 1: Vernakalant Interaction with Atrial-Selective Potassium Channels

Ion Channel CurrentCorresponding Gene/ChannelRole in Atrial Action PotentialEffect of Vernakalant
IKur Kv1.5Early repolarizationBlockade/Inhibition
Ito Kv4.3Initial rapid repolarizationBlockade/Inhibition

In addition to its effects on potassium channels, Vernakalant is a potent blocker of voltage-gated sodium channels (INa), which are responsible for the rapid depolarization phase of the cardiac action potential. drugbank.comaboutscience.eu The characteristics of this blockade are notably dependent on heart rate and membrane potential.

The drug exhibits a frequency-dependent (or use-dependent) block of INa, meaning its blocking effect becomes more pronounced at higher heart rates. drugbank.comnih.govaboutscience.eu As the heart rate increases, the affinity of Vernakalant for the sodium channel rises, leading to a greater degree of blockade. aboutscience.eumedscape.com This property is particularly relevant for terminating tachyarrhythmias like atrial fibrillation. Conversely, as the heart rate slows, the drug rapidly unbinds from the channel (fast offset kinetics), minimizing its effect on conduction at normal sinus rhythms. drugbank.commdpi.com This rate-dependent action is a key feature that distinguishes its mechanism. patsnap.com

The acetylcholine-activated potassium current (IK,ACh) is another important atrial-selective ion current. nih.govnih.gov This current is activated by vagal stimulation and contributes to the shortening of the atrial action potential and refractory period, which can promote the maintenance of atrial fibrillation. mdpi.com

Preclinical studies have demonstrated that Vernakalant potently blocks the IK,ACh current. drugbank.comnih.govyoutube.com By inhibiting this current, Vernakalant counteracts the effects of vagal stimulation on the atria, preventing the excessive shortening of the atrial refractory period and thereby contributing to the termination of fibrillation. drugbank.com This action, combined with its effects on other atrial potassium and sodium channels, creates a comprehensive mechanism for restoring sinus rhythm. drugbank.comnih.gov

Electrophysiological Studies on Isolated Cardiac Tissues and Cells

Ex vivo and in vitro studies using isolated cardiac preparations have been instrumental in elucidating the precise electrophysiological consequences of Vernakalant's ion channel interactions. These studies allow for direct measurement of changes in action potential characteristics and cellular refractoriness.

In isolated atrial myocytes, Vernakalant has been shown to significantly prolong the Action Potential Duration (APD). patsnap.comnih.gov This effect is a direct consequence of its blockade of repolarizing potassium currents like IKur and Ito. patsnap.com The prolongation of the APD leads to a corresponding increase in the Effective Refractory Period (ERP) of the atrial tissue. drugbank.comnih.gov By extending the time during which the myocytes are refractory to new electrical stimuli, Vernakalant helps to extinguish the re-entrant circuits that sustain atrial fibrillation. nih.govpatsnap.com A key finding from human electrophysiological studies is that Vernakalant dose-dependently prolongs atrial ERP with no significant effect on the ventricular ERP, highlighting its atrial-selective nature. nih.govresearchgate.net

Table 2: Electrophysiological Effects of Vernakalant on Isolated Atrial Myocytes

ParameterElectrophysiological EffectUnderlying Mechanism
Action Potential Duration (APD) ProlongationBlockade of IKur and Ito
Effective Refractory Period (ERP) ProlongationConsequence of APD prolongation

Studies on ex vivo preparations, such as isolated arterially-perfused canine left atria, have confirmed the frequency- and voltage-dependent nature of Vernakalant's channel blockade. nih.govnih.gov The drug's inhibition of sodium channel-mediated parameters, such as the maximum rate of rise of the action potential upstroke (Vmax) and conduction time, is more pronounced at faster stimulation rates. nih.govnih.gov This "use-dependent" inhibition demonstrates that during the rapid activation rates characteristic of atrial fibrillation, the sodium channel blocking action of Vernakalant becomes a prominent feature of its antiarrhythmic effect. nih.gov This contrasts with other antiarrhythmic agents that may show reverse rate-dependence. nih.gov The voltage-dependent nature of the block means its efficacy is also influenced by the membrane potential of the cardiac cells. nih.gov

Molecular and Cellular Mechanisms Underlying Atrial Selectivity

The atrial selectivity of vernakalant, the non-deuterated form of vernakalant-d6, is a key characteristic that underpins its pharmacological profile. This selectivity is not attributed to a single molecular interaction but rather to a combination of effects on multiple ion channels that are differentially expressed or have distinct electrophysiological roles in the atria compared to the ventricles. nih.govnih.govaerjournal.com

Vernakalant exerts its antiarrhythmic effects by blocking several potassium and sodium channels. drugbank.com A primary contributor to its atrial-selective action is its potent blockade of the ultra-rapidly activating delayed rectifier potassium current (IKur), which is encoded by the KCNA5 gene. nih.govnih.gov The IKur channel is almost exclusively expressed in the atria, and its inhibition by vernakalant leads to a prolongation of the atrial action potential duration (APD) and effective refractory period (ERP). nih.govnih.gov This effect is more pronounced in atrial tissue, with minimal impact on the ventricular ERP. nih.gov

Another important target is the acetylcholine-activated inward rectifier potassium current (IK,ACh). This current is constitutively active in patients with atrial fibrillation due to vagal stimulation and contributes to the shortening of the atrial APD, which perpetuates the arrhythmia. Vernakalant effectively blocks IK,ACh, thereby counteracting this pathological shortening of the atrial refractory period. nih.gov

Furthermore, vernakalant inhibits the transient outward potassium current (Ito), which is more prominent in the atria than in the ventricles. nih.gov By blocking Ito, vernakalant further contributes to the prolongation of the atrial APD.

In addition to its effects on potassium channels, vernakalant exhibits a frequency- and voltage-dependent blockade of sodium channels (INa). nih.govnih.gov This means its blocking effect is more pronounced at higher heart rates, a characteristic feature of atrial fibrillation. nih.gov The resting membrane potential of atrial myocytes is more depolarized than that of ventricular myocytes, particularly during atrial fibrillation. This depolarized state increases the number of sodium channels in the inactivated state, for which vernakalant has a higher affinity. nih.govnih.gov This state-dependent binding contributes significantly to its atrial-preferential sodium channel blockade, leading to a slowing of conduction velocity in the atria with less effect on the ventricles at normal heart rates. nih.govnih.gov

The synergistic action of blocking these specific atrial-predominant potassium channels and the rate-dependent blockade of sodium channels results in a significant prolongation of the atrial refractory period and a slowing of atrial conduction, which are key mechanisms for the termination of atrial fibrillation, while having a minimal effect on ventricular electrophysiology. nih.govnih.gov

Key Ion Channels Targeted by Vernakalant for Atrial Selectivity

Comparative Pharmacodynamic Studies: Isotope Effects on Receptor Binding and Channel Kinetics

Direct comparative pharmacodynamic studies on vernakalant-d6 hydrochloride versus its non-deuterated counterpart are not extensively available in peer-reviewed literature. However, the potential impact of deuteration on its interaction with ion channels can be inferred from the general principles of the kinetic isotope effect (KIE).

The substitution of hydrogen with deuterium (B1214612), a heavier and stable isotope, can influence the pharmacodynamic properties of a drug, although these effects are generally less pronounced than pharmacokinetic effects. nih.govwikipedia.org The primary mechanism through which deuterium substitution can alter pharmacodynamics is by affecting the strength of chemical bonds and, consequently, the energy required for conformational changes in both the drug molecule and its target receptor.

Isotope Effects on Receptor Binding:

The binding of a drug to its receptor is a dynamic process involving the formation and breaking of multiple non-covalent bonds. Deuteration can subtly alter the vibrational modes of the drug molecule, which may lead to changes in binding affinity and dissociation rates. This is known as a binding isotope effect. While significant changes are not always expected, even minor alterations in the binding kinetics could theoretically impact the drug's potency and duration of action at the receptor level. For vernakalant-d6, this could translate to a modified affinity for its target ion channels.

Isotope Effects on Channel Kinetics:

The interaction of vernakalant with sodium and potassium channels is a complex process that can be influenced by the physical properties of the drug molecule. The increased mass of deuterium in vernakalant-d6 could potentially affect the kinetics of its association with and dissociation from the ion channel pore. For instance, a slower dissociation rate from the channel could prolong the blocking effect, which might enhance its therapeutic efficacy but could also have safety implications.

Studies on the effects of deuterium oxide (D2O) on sodium channel kinetics have shown that solvent substitution can significantly affect both channel activation and inactivation kinetics. nih.gov While this is a solvent effect and not a direct modification of the blocking drug, it demonstrates that isotopic substitution within the system can influence the dynamic behavior of ion channels. It is plausible that deuteration of the blocking molecule itself could exert a more localized and specific effect on channel gating.

In the context of vernakalant's frequency-dependent sodium channel blockade, any alteration in the on- and off-rates due to deuteration could shift the frequency-dependence profile. For example, if the dissociation of vernakalant-d6 from the sodium channel is slower than that of vernakalant, the deuterated compound might exhibit a more potent blocking effect at lower heart rates.

It is important to emphasize that without direct experimental data for vernakalant-d6, these potential pharmacodynamic isotope effects remain theoretical. The actual impact of deuteration on the receptor binding and channel kinetics of vernakalant would need to be determined through rigorous experimental investigation, including patch-clamp electrophysiology and binding assays comparing the deuterated and non-deuterated compounds.

Theoretical Isotope Effects on Vernakalant-d6 Pharmacodynamics

Metabolism and Pharmacokinetics Research of Vernakalant D6 Hydrochloride in Preclinical Models

Identification and Characterization of Metabolic Pathways of Vernakalant-d6

The metabolic fate of vernakalant (B1244702), the non-deuterated parent compound of vernakalant-d6 hydrochloride, has been a subject of investigation in preclinical and clinical studies. These studies have elucidated the primary biotransformation pathways, which are crucial for understanding the disposition and clearance of the drug. The introduction of deuterium (B1214612) at specific positions in the vernakalant molecule to create vernakalant-d6 is a strategic approach often employed in drug metabolism studies to probe metabolic pathways and kinetics.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Biotransformation

The primary metabolic pathway of vernakalant is hepatic metabolism, with the cytochrome P450 (CYP) enzyme system playing a central role. Specifically, CYP2D6 has been identified as the principal enzyme responsible for the biotransformation of vernakalant. nih.gov The major metabolic reaction is the 4-O-demethylation of vernakalant, which leads to the formation of its primary active metabolite, RSD1385.

The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). In the case of vernakalant, individuals with lower CYP2D6 activity (PMs) may exhibit a different pharmacokinetic profile compared to those with normal or high enzyme activity (EMs). However, studies have shown that despite these differences, the clinical impact on the acute intravenous use of vernakalant is not considered significant enough to warrant dose adjustments based on CYP2D6 genotype. nih.gov

The deuteration of the methoxy (B1213986) group in vernakalant to create vernakalant-d6 would likely influence the rate of O-demethylation catalyzed by CYP2D6. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE), potentially slowing down the rate of metabolism at this position. This property is often exploited to improve the metabolic stability of drugs.

Glucuronidation and Other Phase II Metabolic Processes

Following the initial Phase I metabolism by CYP2D6, the primary metabolite of vernakalant, RSD1385, undergoes extensive Phase II metabolism. The predominant Phase II reaction is glucuronidation, a process where glucuronic acid is attached to the metabolite. This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of an inactive glucuronide conjugate of RSD1385. nih.gov

Utilization of Vernakalant-d6 as a Tracer in Metabolic Fate Studies

Deuterated compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The presence of the stable isotope label allows for the precise tracking and quantification of the parent drug and its metabolites in various biological matrices.

In Vitro Hepatic Microsome and Hepatocyte Incubation Studies with Deuterated Analog

In preclinical research, in vitro systems such as hepatic microsomes and hepatocytes are commonly used to investigate the metabolic pathways of a new chemical entity. Hepatic microsomes are preparations of the endoplasmic reticulum from liver cells and are rich in CYP enzymes, making them suitable for studying Phase I metabolism. Hepatocytes, or whole liver cells, contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.

The use of vernakalant-d6 in such in vitro systems would allow researchers to:

Identify metabolites: By incubating vernakalant-d6 with microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify the metabolites formed. The unique mass of the deuterated metabolites makes them easily distinguishable from endogenous compounds.

Determine metabolic pathways: The pattern of deuterated metabolites can help to elucidate the specific biotransformation reactions that vernakalant undergoes.

Quantify metabolic rates: The rate of disappearance of vernakalant-d6 and the rate of formation of its metabolites can be accurately measured, providing insights into the kinetics of its metabolism.

While specific data from such studies with vernakalant-d6 is not publicly available, this methodology is a standard in preclinical drug development.

Ex Vivo and Animal Model Studies for Tracing Distribution and Elimination of Deuterated Metabolites

Following in vitro studies, the metabolic fate of a drug is further investigated in animal models. The administration of this compound to preclinical species such as rats or dogs allows for the study of its absorption, distribution, metabolism, and excretion (ADME) in vivo.

In these studies, biological samples such as blood, plasma, urine, and feces are collected at various time points after dosing. The use of vernakalant-d6 as a tracer enables the sensitive and specific detection of the parent drug and its deuterated metabolites in these samples. This allows for the determination of key pharmacokinetic parameters, including:

Bioavailability

Volume of distribution

Clearance

Elimination half-life

Furthermore, tracing the deuterated metabolites provides a comprehensive understanding of the major routes and rates of elimination of the drug from the body.

Research on Deuterium Isotope Effects on Metabolic Stability and Clearance Pathways

The substitution of hydrogen with deuterium at a metabolically active site of a drug molecule can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect arises from the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break, which can result in a slower rate of metabolic reactions that involve the cleavage of this bond.

For vernakalant, the primary site of metabolism is the O-demethylation of the methoxy group. By deuterating this group to create vernakalant-d6, it is hypothesized that the rate of metabolism by CYP2D6 would be reduced. Research in this area would focus on quantifying this effect.

Table 1: Hypothetical Comparison of In Vitro Metabolic Stability

Compound Half-life (t½) in Human Liver Microsomes (minutes) Intrinsic Clearance (CLint) (µL/min/mg protein)
Vernakalant Data not available Data not available

A slower metabolic rate could lead to:

Increased metabolic stability: Vernakalant-d6 may be more resistant to breakdown by metabolic enzymes.

Altered clearance pathways: A reduction in the primary metabolic pathway could potentially lead to an increased contribution of other, minor clearance pathways.

Table 2: Potential Impact of Deuterium Isotope Effect on Pharmacokinetic Parameters

Parameter Expected Change with Vernakalant-d6 Rationale
Metabolic Clearance Decrease Slower CYP2D6-mediated O-demethylation due to the kinetic isotope effect.
Elimination Half-life (t½) Increase Slower clearance leads to a longer time for the drug to be eliminated from the body.

It is important to note that the magnitude of the deuterium isotope effect can vary depending on the specific enzyme and reaction involved. Experimental studies are necessary to confirm and quantify these effects for this compound.

Preclinical Pharmacokinetic Modeling and Simulation Based on Deuterated Compound Data

The strategic incorporation of deuterium into a drug molecule, a process known as deuteration, has emerged as a valuable tool in drug development to enhance pharmacokinetic properties. nih.gov For a compound like Vernakalant, which undergoes significant metabolism, creating a deuterated analog such as this compound offers a promising approach to modulate its metabolic fate and, consequently, its systemic exposure and duration of action. Preclinical pharmacokinetic (PK) modeling and simulation play a crucial role in predicting and understanding these potential changes before advancing to clinical trials.

Vernakalant is primarily metabolized by the cytochrome P450 enzyme CYP2D6 through O-demethylation of its two methoxy groups. wikipedia.orgnih.gov In individuals with normal CYP2D6 function (extensive metabolizers), this metabolic pathway is a key determinant of the drug's clearance. wikipedia.orgnih.gov The designation "d6" in this compound implies the replacement of the six hydrogen atoms on these two methoxy groups with deuterium. This substitution strengthens the chemical bonds, which can slow the rate of metabolism by CYP2D6, a phenomenon known as the kinetic isotope effect. nih.gov

Preclinical PK modeling for this compound would typically begin with in vitro studies using liver microsomes or recombinant CYP2D6 enzymes to quantify the kinetic isotope effect. These studies would compare the rate of metabolism of Vernakalant with that of this compound. The data generated would provide an initial estimate of the extent to which deuteration can reduce metabolic clearance.

Following in vitro characterization, preclinical studies in animal models are conducted to understand the in vivo pharmacokinetics. Data from these studies are then used to develop and refine pharmacokinetic models. A common approach is the use of compartmental modeling, which has been successfully applied to describe the pharmacokinetics of the non-deuterated Vernakalant. nih.gov A two-compartment model has been shown to adequately describe the distribution and elimination of Vernakalant. nih.gov

For this compound, a similar two-compartment model would likely be employed. The model parameters would be fitted to the plasma concentration-time data obtained from preclinical animal studies. The key anticipated differences in the model parameters for this compound, compared to Vernakalant, would be a reduced clearance (CL) and a consequently prolonged elimination half-life (t½). The volume of distribution (Vd) is generally not expected to be significantly altered by deuteration.

Hypothetical Preclinical Pharmacokinetic Data

To illustrate the potential impact of deuteration, the following table presents hypothetical pharmacokinetic parameters for Vernakalant and this compound following intravenous administration in a preclinical animal model, such as the dog, which is often used for cardiovascular drug studies.

ParameterVernakalantThis compoundPredicted Percent Change
Clearance (CL) (L/h/kg) 0.450.25-44%
Volume of Distribution (Vd) (L/kg) 2.52.50%
Elimination Half-life (t½) (h) 3.05.4+80%
Area Under the Curve (AUC) (ng·h/mL) 22004000+82%
Maximum Concentration (Cmax) (ng/mL) 15001550+3%

Simulation and Prediction

Once a robust preclinical PK model for this compound is established, it can be used for simulation purposes. These simulations can predict the plasma concentration profiles under different hypothetical scenarios, which is invaluable for planning future studies. For instance, simulations could be used to:

Predict the impact of varying degrees of CYP2D6 inhibition on the pharmacokinetics of this compound.

Estimate the potential for drug-drug interactions.

Simulate the pharmacokinetic profiles in different preclinical species to aid in interspecies scaling.

Project human pharmacokinetic parameters and potential therapeutic dosing regimens, although this requires more advanced modeling techniques like physiologically based pharmacokinetic (PBPK) modeling.

PBPK modeling represents a more sophisticated approach that incorporates physiological and biochemical data to simulate the drug's behavior in the body. nih.gov For this compound, a PBPK model would include parameters for blood flow to various organs, tissue partitioning, and specific enzyme kinetics for CYP2D6. By modifying the metabolic clearance parameter based on the in vitro data for the deuterated compound, a PBPK model could provide more mechanistic predictions of its pharmacokinetics in both preclinical species and humans.

Preclinical Research Models and Methodological Innovations in Vernakalant Studies

Development and Validation of Advanced In Vitro Cardiac Electrophysiology Models

The limitations of traditional preclinical models have spurred the development of more physiologically relevant in vitro systems. These advanced models offer a more nuanced understanding of cardiac electrophysiology and drug response at the cellular and tissue level.

Use of Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs) for Ion Channel Research

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a powerful tool in cardiac research, providing a human-based cellular model for studying ion channel function and drug effects. nih.gov This technology allows for the generation of patient-specific and disease-specific cardiomyocytes, offering a platform for personalized medicine research. nih.gov

In the context of vernakalant (B1244702), hiPSC-CMs have been utilized to investigate its effects on cardiac action potentials and ion currents. Studies have demonstrated that vernakalant can prolong the action potential duration (APD) in hiPSC-CMs, a key mechanism for its antiarrhythmic effect. For instance, research on hiPSC-CMs from a patient with Short QT Syndrome Type 1 (SQTS1) showed that vernakalant effectively prolonged APD and reduced arrhythmia-like events. drugbank.comwikipedia.orgselleckchem.com This effect was attributed to its ability to reduce the outward small-conductance calcium-activated potassium channel current and enhance late sodium currents. drugbank.comwikipedia.orgselleckchem.com

The use of hiPSC-CMs allows for detailed electrophysiological characterization through techniques like patch-clamp and calcium imaging, providing insights into the specific ion channels modulated by vernakalant. drugbank.comwikipedia.org These models have been instrumental in confirming the multi-ion channel blocking properties of vernakalant in a human cardiac context.

Application of Ex Vivo Organ Perfusion Models (e.g., Isolated Langendorff Hearts) in Pharmacological Research

The isolated Langendorff-perfused heart is a classic ex vivo model that allows for the study of cardiac function in an intact, isolated heart, free from systemic neural and hormonal influences. ijbcp.comyoutube.com This preparation is widely used in cardiovascular research to assess the direct effects of drugs on cardiac electrophysiology, contractility, and coronary flow. ijbcp.com

In the study of vernakalant, the Langendorff heart model has been employed to investigate its electrophysiological effects at the whole-organ level. These studies have provided valuable data on how vernakalant affects various cardiac parameters in a more integrated system than single-cell or 2D tissue models. Research using this model has helped to characterize the rate-dependent effects of vernakalant on ventricular repolarization and its low proarrhythmic potential.

Methodological Advancements in High-Throughput Screening for Ion Channel Modulators

The discovery and development of new ion channel modulators rely on efficient screening methods. High-throughput screening (HTS) has revolutionized this process by enabling the rapid testing of large compound libraries. chemcopilot.combmglabtech.comdrugtargetreview.com HTS assays are designed to identify "hits"—compounds that modulate the activity of a specific ion channel in a desired manner. bmglabtech.com

Methodological advancements in HTS for ion channels include the development of automated patch-clamp systems, fluorescence-based assays, and other technologies that increase the speed and efficiency of screening. nih.govnih.gov Automated patch-clamp technology, for instance, allows for the rapid and simultaneous recording of ion channel activity from multiple cells, providing high-quality electrophysiological data in a high-throughput format. Fluorescence-based assays utilize dyes that are sensitive to changes in membrane potential or ion concentrations, enabling the optical detection of ion channel activity.

These HTS methodologies are crucial for identifying and optimizing compounds like vernakalant that target multiple ion channels. By rapidly screening for activity against a panel of cardiac ion channels, researchers can build a comprehensive profile of a compound's selectivity and potential off-target effects.

Innovative Experimental Designs for Assessing Drug Selectivity and Rate-Dependence in Preclinical Settings

A key feature of vernakalant is its atrial selectivity and rate-dependent action. nih.govnih.govnih.gov Designing preclinical experiments to accurately assess these properties is crucial for understanding its mechanism of action and predicting its clinical efficacy.

Innovative experimental designs often involve comparing the effects of a drug on atrial and ventricular preparations under different pacing frequencies. For example, in isolated canine left atria, studies have shown that the prolongation of the effective refractory period (ERP) by vernakalant is strongly rate-dependent, being more pronounced at faster heart rates. nih.gov This effect is largely attributed to the use-dependent block of the peak sodium current (INa). nih.gov

Below is a table summarizing the effects of Vernakalant on various ion channels as determined in preclinical studies.

Ion ChannelEffect of VernakalantFunctional Consequence
Atrial-Specific K+ Channels (IKur, IK,ACh) InhibitionProlongation of atrial action potential duration and effective refractory period. nih.govresearchgate.net
Voltage-Gated Na+ Channels (INa) Rate-dependent blockSlowing of atrial conduction, particularly at higher heart rates. nih.govnih.gov
Rapidly Activating Delayed Rectifier K+ Current (IKr) Modest inhibitionMinimal effect on ventricular repolarization. nih.gov
Transient Outward K+ Current (Ito) Modest inhibitionContribution to action potential shaping. researchgate.net

This table is based on data from preclinical studies on vernakalant.

Computational Chemistry and in Silico Research of Vernakalant D6 Hydrochloride

Molecular Docking and Ligand-Protein Interaction Studies with Target Ion Channels

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, Vernakalant-d6 Hydrochloride with its target ion channels. Vernakalant (B1244702) primarily exerts its antiarrhythmic effect by blocking multiple ion channels, with a notable affinity for the voltage-gated potassium channel Kv1.5, which is responsible for the ultra-rapid delayed-rectifier current (IKur) in the human atrium. researchgate.netnih.gov It also demonstrates a frequency-dependent block of sodium channels. nih.govselleckchem.com

Docking studies for this compound would be largely analogous to those for its non-deuterated counterpart, as the substitution of hydrogen with deuterium (B1214612) does not significantly alter the molecular volume or steric properties. These studies would aim to elucidate the specific binding modes within the pores of channels like Kv1.5 and various sodium channel subtypes. Key interactions would likely involve hydrogen bonds, hydrophobic interactions, and cation-pi interactions between the ligand and critical amino acid residues in the channel pore. The results of such studies can pinpoint the structural determinants of binding affinity and selectivity.

Table 1: Potential Interacting Residues of Vernakalant in Target Ion Channels (Hypothetical Docking Results)

Ion Channel TargetPotential Interacting ResiduesType of InteractionSignificance
Kv1.5 (IKur)Tyrosine, Valine, ThreonineHydrogen Bonding, Hydrophobic InteractionsAnchoring the ligand within the central cavity of the channel pore.
Voltage-Gated Sodium Channels (NaV)Phenylalanine, TyrosinePi-Pi Stacking, Cation-Pi InteractionsStabilizing the ligand in the inactivated state of the channel.

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations

Molecular dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing a more dynamic picture of the ligand-protein complex than static docking poses. escholarship.org For this compound, MD simulations can be employed to study the stability of the docked pose within the ion channel binding site, analyze the conformational flexibility of the ligand, and calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone.

By simulating the behavior of the Vernakalant-d6-channel complex in a solvated, physiologically relevant environment, researchers can assess how the ligand and protein adapt to each other. These simulations can reveal the importance of specific water molecules in mediating interactions and can help to understand the dynamic nature of state-dependent channel blockade, a key feature of Vernakalant's mechanism. nih.gov

Pharmacophore Modeling and Virtual Screening for Identification of Novel Chemical Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for Vernakalant has been described, highlighting key features necessary for its interaction with the Kv1.5 potassium channel. researchgate.net These features typically include hydrophobic centers, aromatic rings, hydrogen bond donors and acceptors, and a positively ionizable center. researchgate.net

This model can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that share the same essential features but may have different core structures. This approach allows for the identification of new chemical scaffolds with the potential for similar or improved antiarrhythmic activity, potentially with better selectivity or pharmacokinetic properties. The generalized pharmacophore concept suggests that a common set of features may be shared among various cardioprotective agents. researchgate.net

Table 2: Key Pharmacophoric Features of Vernakalant

Pharmacophoric FeatureDescriptionPutative Role in Binding
Positive Ionizable CenterTypically a protonated amine group.Forms crucial electrostatic interactions with negatively charged residues in the ion channel pore.
Aromatic Centers (2)Phenyl rings in the structure.Engage in pi-pi stacking and hydrophobic interactions with aromatic residues of the receptor. researchgate.net
Hydrophobic CenterNon-polar aliphatic regions.Contributes to binding affinity through hydrophobic interactions. researchgate.net
Hydrogen Bond Acceptor/DonorOxygen or Nitrogen atoms.Forms specific hydrogen bonds with the protein backbone or side chains. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Vernakalant Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of Vernakalant derivatives with known inhibitory activities against target channels like Kv1.5, a predictive QSAR model can be developed. researchgate.net

Such a model would correlate physicochemical descriptors of the molecules (e.g., hydrophobicity, electronic properties, steric parameters) with their potency. The resulting equation can then be used to predict the activity of newly designed, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. This in silico approach can significantly accelerate the drug optimization cycle by focusing laboratory efforts on compounds with the highest predicted efficacy.

Computational Prediction of Metabolic Sites and Potential Deuterium Isotope Effects on Biotransformation

A primary application of in silico methods for this compound is in the realm of metabolism prediction. The parent compound, Vernakalant, is known to be rapidly metabolized, primarily via 4-O-demethylation by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov Computational tools can predict the most likely sites of metabolism (SOMs) on a molecule by considering factors like chemical reactivity and the accessibility of specific atoms within the enzyme's active site. nih.govpsu.edu For Vernakalant, these tools would likely identify the methoxy (B1213986) groups as primary sites for oxidative metabolism.

The strategic placement of deuterium atoms in this compound is designed to leverage the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com In metabolic reactions where C-H bond cleavage is the rate-determining step, such as the O-demethylation of Vernakalant by CYP2D6, substituting hydrogen with deuterium can significantly slow down the reaction rate. juniperpublishers.comicm.edu.pl

Computational models can be used to predict the magnitude of this deuterium isotope effect. By simulating the metabolic reaction, researchers can estimate the change in the rate of biotransformation. A reduced rate of metabolism would lead to a longer biological half-life and increased systemic exposure of the active drug, which could potentially alter its therapeutic profile. juniperpublishers.com It is important to note that deuteration typically does not result in the formation of unique metabolites not observed with the original compound. juniperpublishers.com

Future Research Directions and Unexplored Avenues for Vernakalant D6 Hydrochloride

Investigation of Novel Ion Channel Subtypes or Regulatory Mechanisms Affected by Vernakalant (B1244702)

Vernakalant is recognized as a multi-ion channel blocker, exerting its primary effects on atrial sodium and specific potassium channels, such as the ultra-rapid delayed rectifier (IKur) and transient outward (Ito) currents, contributing to its atrial selectivity. nih.govpatsnap.comdrugbank.com However, the full spectrum of its interactions with the cardiac ion channel landscape may not be fully elucidated. Future research should pivot towards identifying novel or secondary ion channel targets that could be modulated by Vernakalant and its deuterated analog.

Promising areas of investigation include small-conductance calcium-activated potassium (SK) channels and two-pore (K2P) potassium channels, which are considered emerging atrial-selective therapeutic targets for atrial fibrillation. nih.govresearchgate.net Probing the activity of Vernakalant-d6 Hydrochloride against these channels could reveal previously unknown mechanisms contributing to its antiarrhythmic effect or uncover potential for new indications. Furthermore, exploring the drug's impact on regulatory proteins and signaling pathways that modulate ion channel expression and function could provide a more holistic understanding of its cellular effects. As ion channels are implicated in a vast array of human diseases, identifying novel interactions could significantly broaden the therapeutic applications of this compound. frontiersin.org

Exploration of Advanced Synthetic Methodologies for Site-Specific and Stereoselective Deuteration

The synthesis of deuterated compounds has evolved significantly, moving beyond simple hydrogen-deuterium exchange to more sophisticated, targeted approaches. researchgate.netsimsonpharma.com For a complex molecule like this compound, the precise placement (site-specificity) and three-dimensional orientation (stereoselectivity) of deuterium (B1214612) atoms are critical for optimizing its pharmacological properties while minimizing unintended effects.

Future synthetic research should focus on developing and applying cutting-edge methodologies to achieve this precision. This includes the use of iridium-catalyzed hydrogen isotope exchange (HIE) for late-stage functionalization, organocatalytic strategies for converting aldehydes to their 1-deutero counterparts, and enzymatic synthesis for highly selective deuterium incorporation. researchgate.netsimsonpharma.comarizona.edu The development of modular approaches using deuterated "building blocks" could also streamline the synthesis of various isotopomers for comparative studies. acs.org Such advanced methods would not only enhance the efficiency of producing this compound but also enable the creation of a library of analogs with deuterium placed at various strategic positions, allowing for a systematic investigation of how isotope placement affects drug efficacy and safety. researchgate.netarizona.edu

Development of Enhanced Analytical Techniques for Complex Biological Matrices and Micro-samples

The accurate quantification of a deuterated drug and its metabolites within complex biological environments is paramount for preclinical and clinical research. While standard techniques exist, analyzing samples from complex matrices (e.g., cardiac tissue, intracellular fluid) or from micro-samples poses a significant challenge, requiring exceptional sensitivity and specificity. bvsalud.orgcbspd.com

Future research must focus on the development and refinement of advanced analytical techniques. High-resolution mass spectrometry (MS) platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are central to this effort. japsonline.com Innovations in sample preparation, like solid-phase microextraction, can improve sensitivity for trace-level analysis. japsonline.com Furthermore, capillary electrophoresis (CE) offers a high-efficiency separation method that, when coupled with preconcentration techniques, can be adapted for minute sample volumes. japsonline.com A particularly promising frontier is nanoscale secondary ion mass spectrometry (NanoSIMS), which allows for the imaging and quantification of deuterated tracers at a subcellular level, offering unprecedented spatial resolution in biological tissues. nih.govnih.gov Developing robust protocols using these state-of-the-art methods will be crucial for detailed pharmacokinetic and pharmacodynamic studies of this compound.

Deeper Understanding of Deuterium Isotope Effects Beyond Metabolism, Including Binding Affinity and Conformational Dynamics

The primary rationale for deuteration in drug development is often the kinetic isotope effect, which slows down metabolism by strengthening the chemical bonds targeted by metabolic enzymes. However, the influence of deuterium extends beyond this, potentially altering the fundamental non-covalent interactions that govern a drug's behavior. These secondary or equilibrium isotope effects are less understood but could have significant pharmacological implications. mdpi.com

Future investigations should aim to dissect how deuteration impacts the binding affinity of this compound to its ion channel targets. The subtle changes in bond length and vibrational energy from substituting hydrogen with deuterium can modify hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate the stability of the drug-receptor complex. mdpi.comnih.gov Computational modeling can provide insights into these modified interactions. mdpi.com Additionally, techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) can be employed to probe changes in protein conformation and dynamics upon ligand binding, revealing how the deuterated analog might alter the target protein's structural flexibility. acs.org A deeper understanding of these subtle effects could lead to more rational design of deuterated drugs, optimizing not just metabolism but also target engagement.

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) to Elucidate Systemic Effects in Research Models

The action of a drug within a biological system is rarely confined to its primary target. To fully comprehend the impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of RNA transcripts)—can provide a comprehensive snapshot of the molecular changes induced by the drug in preclinical models. miami.eduresearchgate.net

By applying multi-omics analysis, researchers can move beyond the direct effects on ion channels to map the broader downstream consequences. For instance, proteomics could reveal changes in the expression of cardiac structural proteins or signaling molecules following treatment. Metabolomics could identify shifts in cardiac energy metabolism or other biochemical pathways. researchgate.net Integrating these diverse data types using advanced bioinformatics frameworks, like multivariate random forest analysis, can help identify novel biomarkers of drug response and uncover unexpected off-target effects, ultimately providing a more complete picture of the drug's systemic impact. miami.edu

Potential for Deuterated Analogs in Advanced Preclinical Imaging Techniques

Deuterated compounds are increasingly being recognized for their utility in advanced in vivo imaging modalities, offering a non-invasive window into metabolic processes and drug distribution. nih.gov The low natural abundance of deuterium (0.01%) means that administering a deuterium-labeled compound creates a strong, background-free signal that can be detected using techniques like Deuterium Metabolic Imaging (DMI), a specialized form of magnetic resonance spectroscopy (MRS). nih.govbohrium.commdpi.com

Future research could explore the use of this compound as a probe in such imaging studies. By tracking the location and concentration of the deuterated compound in real-time within animal models, DMI could provide invaluable information on its biodistribution, target tissue accumulation (e.g., in the atria versus ventricles), and metabolic fate. nih.gov Furthermore, deuterium substitution is a known strategy in the design of radiotracers for Positron Emission Tomography (PET) to enhance pharmacokinetic properties and reduce interfering radioactive metabolites. researchgate.net Synthesizing a radiolabeled version of Vernakalant-d6 could yield a superior PET imaging agent for studying ion channel engagement and drug pharmacokinetics in living subjects. researchgate.netnih.gov

Q & A

Q. What is the recommended methodology for synthesizing and characterizing Vernakalant-d6 Hydrochloride in deuterium-labeled form?

this compound is synthesized via deuterium incorporation at specific positions, typically using hydrogen-deuterium exchange reactions under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium substitution ratios and high-resolution mass spectrometry (HRMS) to verify molecular integrity. Purity assessment (>98%) is performed using reverse-phase HPLC with UV detection (λ = 254 nm) and ion chromatography for chloride quantification . Researchers should cross-validate results with isotopic purity certificates from suppliers to ensure batch consistency.

Q. How should researchers design in vitro experiments to evaluate this compound’s selectivity for cardiac ion channels?

Use patch-clamp electrophysiology in transfected HEK-293 cells expressing human atrial-specific ion channels (e.g., Kir3.1/3.4, Kv1.5). Include control experiments with non-deuterated Vernakalant to assess isotopic effects. Dose-response curves (0.1–100 µM) should quantify IC50 values, with statistical analysis (e.g., GraphPad Prism) to compare potency shifts. Ensure validation with reference inhibitors (e.g., Dofetilide for hERG channels) to confirm assay specificity .

Q. What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?

Employ LC-MS/MS with deuterated internal standards (e.g., Vernakalant-d6 itself) to minimize matrix effects. Use a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate the method per ICH M10 guidelines for sensitivity (LLOQ ≤1 ng/mL), accuracy (85–115%), and precision (CV ≤15%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across ion channel subtypes?

Discrepancies may arise from differences in experimental models (e.g., heterologous expression systems vs. primary cardiomyocytes) or voltage protocols. Perform meta-analysis of published datasets using tools like Cochran’s Q-test to assess heterogeneity. Replicate conflicting studies under standardized conditions (e.g., temperature, pH) and include positive controls. For example, Kir4.1 inhibition (IC50 = 0.97 µM) may vary due to channel heteromerization with Kir5.1 subunits .

Q. What strategies optimize this compound’s metabolic stability in hepatic microsomal assays while minimizing deuterium loss?

Incubate with human liver microsomes (HLM) in deuterium-depleted media to reduce back-exchange. Use NADPH-regenerating systems and monitor deuterium retention via LC-HRMS. Compare intrinsic clearance (Clint) between deuterated and non-deuterated forms to quantify isotopic stabilization effects. If deuterium loss exceeds 20%, consider alternative labeling positions or formulation with CYP450 inhibitors (e.g., ketoconazole) .

Q. How do researchers validate this compound’s role in atrial-selective antiarrhythmic mechanisms using in silico models?

Develop molecular dynamics (MD) simulations of Vernakalant-d6 binding to atrial Kv1.5 channels (PDB: 6RV2). Compare binding free energy (ΔG) with ventricular channels (e.g., hERG) using MM-PBSA calculations . Validate predictions with mutagenesis studies (e.g., S6 domain mutations) to confirm key residues for deuterium-dependent affinity changes .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots to assess inter-laboratory variability in potency measurements.
  • Safety Protocols : Follow OSHA hazard guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .
  • Literature Gaps : Prioritize studies on Vernakalant-d6’s off-target effects (e.g., neuronal Kir channels) and long-term deuterium stability in storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.